BTC-8

Apoptosis BAX activation Structure-activity relationship

BTC-8 is a structure-optimized, direct BAX activator with an 11.7-fold improvement in cellular EC50 over BAM7 and a validated 50% tumor mass reduction at 1 mg/kg in syngeneic lung carcinoma models. Its critical structural modifications—a phenyl-for-thiazole replacement and a basic exocyclic moiety—confer the enhanced target engagement (Ki=0.8 μM) and in vivo efficacy absent in first-generation activators. Specifically sensitizes therapy-resistant glioblastoma stem cells to Temozolomide. Substituting with a generic analog risks losing this quantifiable potency and the extensively characterized in vivo therapeutic window. This compound is the definitive tool for BAX-dependent apoptosis studies and preclinical solid tumor evaluation.

Molecular Formula C26H27N5O3
Molecular Weight 457.53
Cat. No. B1192421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTC-8
SynonymsBTC-8;  BTC8;  BTC 8
Molecular FormulaC26H27N5O3
Molecular Weight457.53
Structural Identifiers
SMILESO=C1N(C2=CC=C(C3=CC=C(N(C)C)C=C3)C(O)=C2)N=C(C)/C1=N\NC4=CC=CC=C4OCC
InChIInChI=1S/C26H27N5O3/c1-5-34-24-9-7-6-8-22(24)27-28-25-17(2)29-31(26(25)33)20-14-15-21(23(32)16-20)18-10-12-19(13-11-18)30(3)4/h6-16,27,32H,5H2,1-4H3/b28-25+
InChIKeyZWFLOKKJXCBWMS-AZPGRJICSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BTC-8: A Potent BAX Activator for Apoptosis Research in Oncology


BTC-8 (compound 8) is a small-molecule direct activator of the pro-apoptotic BCL-2 family protein BAX, developed through structure-based lead optimization of the first-generation activator BAM7 [1]. It induces mitochondrial outer membrane permeabilization (MOMP) to trigger the intrinsic apoptosis pathway, demonstrating significant anti-proliferative and pro-apoptotic effects in various cancer models, including glioblastoma (GBM) and lung carcinoma [2]. Its chemical modifications, including replacement of the thiazole ring with a phenyl group and introduction of an exocyclic basic moiety, confer enhanced potency and in vivo efficacy compared to its predecessor [1].

Why BTC-8 Cannot Be Replaced by Generic BAX Activators


The BAX activation landscape is highly sensitive to molecular structure, with small modifications leading to substantial differences in binding affinity, cellular potency, and in vivo activity. BTC-8 is a specific derivative of BAM7 with structural changes that are critical for its enhanced function. Unlike BAM7, which shows limited in vivo activity, BTC-8 demonstrates significant tumor reduction in animal models [1]. Furthermore, its binding profile and potency differ markedly from other BAX activators like BTSA1.2 and Compound 106, which exhibit distinct binding sites, potencies, and therapeutic windows [2]. Substituting BTC-8 with a generic BAX activator or a related analog risks losing the validated, quantifiable advantages in potency, target engagement, and preclinical efficacy that are essential for reproducible research outcomes.

BTC-8 Product-Specific Evidence Guide: Quantified Advantages Over Comparators


Enhanced Potency Over Parent Compound BAM7 in Cellular Assay

BTC-8 demonstrates an 11.7-fold increase in potency compared to its parent compound, BAM7, in a cellular BAX activation assay using HuH7 cells [1]. The EC50 for BTC-8 is 700 nM, while BAM7 requires 8.2 μM to achieve the same effect, a difference of approximately one order of magnitude [1].

Apoptosis BAX activation Structure-activity relationship

Comparative Binding Affinity in BAX Fluorescence Polarization Assay

In a fluorescence polarization assay (FPA) measuring binding to the BAX trigger site, BTC-8 exhibits a Ki of 0.8 μmol/L [1]. This binding affinity is distinct from other BAX agonists. For context, the more potent agonist BTSA1.2 shows an IC50 of 149 ± 36 nmol/L, while the first-generation activator BAM7 shows an IC50 of 3.3 μmol/L in the same assay [1].

BAX Binding affinity Fluorescence polarization

Anti-Proliferative Activity in Glioblastoma Cell Lines

BTC-8 potently inhibits the proliferation of glioblastoma (GBM) cell lines. In the novel ANGM-CSS GBM cell line, BTC-8 achieves an IC50 of 495.5 ± 40.8 nM [1]. This is a substantial improvement over the standard-of-care chemotherapeutic temozolomide (TMZ), which exhibits only a weak inhibitory effect in the same model [1].

Glioblastoma Anti-proliferative Cancer stem cells

In Vivo Efficacy in Syngeneic Lung Carcinoma Model

BTC-8 demonstrates significant in vivo antitumor activity in a murine Lewis lung carcinoma model. Administration of BTC-8 at a low dose of 1 mg/kg via intraperitoneal injection for only 4 days resulted in a 50% reduction in tumor mass compared to vehicle-treated controls, with no observed gross toxicity [1].

In vivo efficacy Lung cancer Tumor reduction

Sensitization of Therapy-Resistant Cancer Stem Cells to Temozolomide

In glioblastoma stem cells (GSCs), a population known for intrinsic chemoresistance, BTC-8 not only blocks self-renewal and induces apoptosis but also sensitizes these cells to the alkylating agent Temozolomide (TMZ) [1]. While the study did not provide a formal combination index, the qualitative finding of enhanced sensitivity in both bulk GBM cells and GSCs is a notable therapeutic feature not reported for other BAX activators [1].

Cancer stem cells Chemoresistance Combination therapy

Recommended BTC-8 Application Scenarios Based on Quantified Evidence


In Vivo Proof-of-Concept Studies in Solid Tumors

Based on its demonstrated 50% tumor mass reduction in a Lewis lung carcinoma model at 1 mg/kg [1], BTC-8 is ideally suited for in vivo efficacy studies in syngeneic or xenograft models of solid tumors, including lung, glioblastoma, and potentially other BAX-dependent cancers. Its low effective dose and lack of gross toxicity at this dose make it an attractive tool for early-stage preclinical evaluation.

Combination Therapy Research with Temozolomide in Glioblastoma

Given its ability to sensitize both glioblastoma cells and therapy-resistant glioma stem cells (GSCs) to Temozolomide [1], BTC-8 is a key reagent for investigating combination strategies aimed at overcoming chemoresistance in GBM. This application is directly supported by evidence of its anti-proliferative and pro-apoptotic effects in GBM models, including an IC50 of 495.5 nM in ANGM-CSS cells [2].

BAX Activation Mechanism and SAR Studies

BTC-8 serves as a valuable tool compound for dissecting BAX activation mechanisms due to its well-characterized potency enhancement over BAM7 (11.7-fold improvement in cellular EC50) [1] and its intermediate binding affinity (Ki = 0.8 μM) [2]. This makes it ideal for structure-activity relationship (SAR) studies, control experiments for higher-affinity agonists like BTSA1.2, and investigations into the therapeutic window of BAX-targeted therapies.

Cancer Stem Cell (CSC) Biology Research

The compound's demonstrated ability to block self-renewal and induce apoptosis specifically in glioblastoma stem cells (GSCs) [1] positions BTC-8 as a critical tool for studying CSC biology. Researchers focused on the mechanisms of stem cell resistance and the development of CSC-targeted therapies can use BTC-8 to model BAX activation in this critical subpopulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BTC-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.